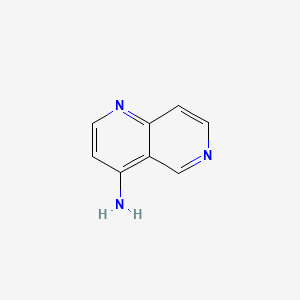

1,6-Naphthyridin-4-amine

Beschreibung

Overview of Nitrogen-Containing Heterocycles in Synthetic Organic Chemistry

Nitrogen-containing heterocycles are cyclic organic compounds where at least one carbon atom in the ring has been replaced by a nitrogen atom. openmedicinalchemistryjournal.commdpi.comencyclopedia.pub These structures are fundamental building blocks in organic chemistry and are of immense importance to life sciences. nih.govijnrd.org Their prevalence is highlighted by the fact that approximately 60% of all unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen heterocycle. openmedicinalchemistryjournal.commdpi.comencyclopedia.pubmsesupplies.com

The significance of these compounds stems from their wide distribution in nature, forming the core structure of many vital biomolecules like alkaloids, vitamins, hormones, and the purine (B94841) and pyrimidine (B1678525) bases of DNA and RNA. mdpi.comnih.govnih.gov The presence of nitrogen atoms imparts unique physical and chemical properties to the heterocyclic ring. mdpi.com Nitrogen's ability to donate or accept protons and form hydrogen bonds allows these molecules to interact effectively with biological targets such as enzymes and receptors, which is a key reason for their extensive pharmacological activities. nih.govnih.gov Consequently, nitrogen heterocycles are integral to the development of pharmaceuticals, agrochemicals, dyes, and materials. openmedicinalchemistryjournal.comfrontiersin.org

Significance of Naphthyridine Derivatives as Privileged Scaffolds

Within the vast family of nitrogen heterocycles, naphthyridine derivatives are recognized as "privileged scaffolds." This term is used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple biological receptors with high affinity, leading to a broad spectrum of biological activities. nih.govnih.govresearchgate.net Naphthyridines, which are composed of two fused pyridine (B92270) rings, exemplify this concept. mdpi.comekb.eg

The interest in the naphthyridine nucleus has grown substantially due to the diverse pharmacological properties exhibited by its derivatives. nih.govmdpi.com These compounds have been shown to possess a wide array of activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, analgesic, and antihypertensive effects. nih.govnih.govekb.eg The versatility of the naphthyridine scaffold allows for chemical modifications at various positions, enabling medicinal chemists to fine-tune its biological and pharmacokinetic properties to create potent and selective therapeutic agents. researchgate.nettandfonline.com

Isomeric Forms of Naphthyridines and Positional Isomerism of Nitrogen Atoms

Naphthyridines are heterocyclic aromatic compounds also known as diazanaphthalenes or pyridopyridines. ekb.egmdpi.comnih.gov Their core structure consists of two fused pyridine rings, which is analogous to naphthalene (B1677914) where two CH groups have been replaced by nitrogen atoms. acs.org The defining characteristic of the naphthyridine family is that one nitrogen atom is located in each of the two rings. acs.org

The specific arrangement of these two nitrogen atoms within the bicyclic system gives rise to positional isomerism. This results in six possible isomers, each with a unique chemical identity and distinct properties. mdpi.comekb.egdntb.gov.ua

The six structural isomers of naphthyridine are classified based on the numerical positions of the nitrogen atoms in the fused ring system. ekb.egresearchgate.net This classification is crucial as the location of the nitrogen atoms significantly influences the molecule's electronic distribution, reactivity, and biological activity. mdpi.combenthamdirect.com

| Isomer Name | Nitrogen Positions | Melting Point (°C) |

|---|---|---|

| 1,5-Naphthyridine (B1222797) | 1 and 5 | 75 |

| 1,6-Naphthyridine (B1220473) | 1 and 6 | <40 |

| 1,7-Naphthyridine | 1 and 7 | 64 |

| 1,8-Naphthyridine (B1210474) | 1 and 8 | 98 |

| 2,6-Naphthyridine | 2 and 6 | 114–115 |

| 2,7-Naphthyridine | 2 and 7 | 112 |

Table based on data from multiple sources. acs.org

The 1,6-naphthyridine isomer is a unique member of the naphthyridine family. mdpi.comresearchgate.net Its synthesis can be achieved through methods like the Skraup reaction, starting from 4-aminopyridine (B3432731), although this can sometimes present challenges. ekb.egacs.org The 1,6-naphthyridine scaffold is a subject of growing interest in medicinal chemistry and materials science due to the diverse bioactivities of its derivatives. researchgate.netresearchgate.net

Researchers have successfully developed 1,6-naphthyridine derivatives with potent antiviral properties, particularly against human cytomegalovirus (HCMV). nih.gov Furthermore, the scaffold has been utilized to create potent inhibitors of c-Met kinase, a target in cancer therapy. rsc.org The unique electronic and structural properties of this isomer also make it suitable for applications as fluorescent materials and luminescent devices. rsc.orgrsc.org The specific compound of interest, 1,6-Naphthyridin-4-amine, features this core scaffold with an amine group at the 4-position, a substitution that can significantly influence its interaction with biological targets. ontosight.ai

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,6-naphthyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-7-1-4-11-8-2-3-10-5-6(7)8/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOHGKZCTXPHMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=CN=CC2=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343375 | |

| Record name | 1,6-Naphthyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28593-08-0 | |

| Record name | 1,6-Naphthyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,6 Naphthyridin 4 Amine and Its Derivatives

Classical and Modern Synthetic Approaches to the 1,6-Naphthyridine (B1220473) Core

The construction of the 1,6-naphthyridine nucleus has evolved from strenuous classical methods to more sophisticated and efficient modern techniques. researchgate.net Historically, many syntheses were adapted from well-established quinoline (B57606) chemistry, though the electronic nature of the starting aminopyridine often necessitated significant modifications. ekb.eg Modern approaches, including metal-catalyzed cross-coupling and multi-component reactions, have expanded the synthetic toolbox, allowing for the rapid generation of diverse and highly substituted 1,6-naphthyridine derivatives. researchgate.netacs.org

Cyclization reactions represent the most fundamental strategy for building the bicyclic naphthyridine scaffold. These reactions typically form the second pyridine (B92270) ring by creating one or two new chemical bonds, starting from a suitably functionalized pyridine derivative.

The Skraup reaction is a cornerstone of quinoline synthesis and has been adapted for the preparation of naphthyridines. acs.org For the synthesis of the 1,6-naphthyridine isomer, the key starting material is 4-aminopyridine (B3432731). ekb.eg The classical Skraup reaction involves heating the aminopyridine with glycerol (B35011), sulfuric acid, and an oxidizing agent. acs.org

Initial attempts to apply the Skraup reaction directly to 4-aminopyridine to form 1,6-naphthyridine were reported as unsuccessful, often due to the harsh and sometimes violent reaction conditions. acs.orgrsc.org This led to the development of several crucial modifications. One significant improvement was the use of a "sulfo-mix," a mixture of nitrobenzenesulfonic acid in sulfuric acid, which allowed for the preparation of the parent 1,6-naphthyridine from 4-aminopyridine in a 40% yield. rsc.orgthieme-connect.de Another successful adaptation involves the use of 4-aminopyridine-N-oxide as the starting material; the resulting 1,6-naphthyridine-N-oxide is then reduced to the target compound. acs.org Further refinements have included the addition of catalysts like ferrous sulfate (B86663) and boric acid to improve yields. nih.gov Despite these improvements, the Skraup reaction can still result in modest yields for this specific isomer. acs.org

| Parameter | Description |

| Starting Material | 4-Aminopyridine or 4-Aminopyridine-N-oxide. ekb.egacs.org |

| Key Reagents | Glycerol, Sulfuric Acid, Oxidizing Agent (e.g., nitrobenzene, nitrobenzenesulfonic acid). acs.orgthieme-connect.de |

| Catalysts | Ferrous sulfate, Boric acid. nih.gov |

| Conditions | Heating, often at elevated temperatures (150-200°C). smolecule.com |

| Product Type | 1,6-Naphthyridine or its substituted derivatives. |

| Reported Yield | Modest to 40% with modifications. rsc.orgsmolecule.com |

The Friedländer condensation is a versatile and generally high-yielding method for constructing quinoline and naphthyridine rings. The reaction involves the base- or acid-catalyzed condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., ketones, aldehydes, malononitrile). thieme-connect.desmolecule.com

For the synthesis of the 1,6-naphthyridine scaffold, the essential precursor is 4-aminopyridine-3-carbaldehyde. thieme-connect.de This precursor is reacted with a suitable active methylene (B1212753) compound in the presence of a catalyst, such as aqueous sodium hydroxide (B78521) in ethanol (B145695), typically under reflux conditions. thieme-connect.de This method has been successfully applied to produce a range of substituted 1,6-naphthyridines and their benzo-fused analogues. researchgate.netthieme-connect.depublish.csiro.aunih.gov The versatility of the active methylene component allows for the introduction of various substituents at the C7 position of the 1,6-naphthyridine ring system.

| Parameter | Description |

| Starting Material | 4-Aminopyridine-3-carbaldehyde. thieme-connect.de |

| Key Reagents | Compound with an active methylene group (e.g., ketones, nitriles, esters). researchgate.netthieme-connect.de |

| Catalysts | Base (e.g., NaOH, KOH) or Acid. thieme-connect.de |

| Conditions | Typically reflux in a solvent like ethanol. thieme-connect.de |

| Product Type | Substituted 1,6-Naphthyridines. |

| Key Feature | Allows for diverse substitution at the C7 position. |

While the Semmler-Wolff reaction (an acid-catalyzed aromatization of aminocyclohexenones) is a known method in quinoline chemistry, its application for the direct synthesis of the 1,6-naphthyridine core is not widely reported in the reviewed literature, suggesting it is a less common pathway for this specific isomer.

In contrast, the Hetero-Diels-Alder reaction has emerged as a powerful modern tool for constructing complex heterocyclic systems, including fused 1,6-naphthyridines. rsc.orgacs.org This [4+2] cycloaddition typically involves an electron-deficient heterodiene and a dienophile. A notable application is the intramolecular inverse-electron-demand hetero-Diels-Alder (IEDDA) reaction. acs.orgacs.org In this approach, a starting material like a 2-(N-propargylamino)benzaldehyde reacts with an arylamine to generate an in-situ heterodiene tethered to an alkyne (the dienophile). acs.org This intermediate then undergoes a metal-catalyzed intramolecular cycloaddition to form the fused polycyclic 1,6-naphthyridine structure. acs.orgacs.org Catalysts such as copper(II) bromide (CuBr₂) or bismuth(III) chloride (BiCl₃) have been shown to be effective in promoting this transformation under mild conditions. acs.orgresearchgate.netscholarsportal.info

| Parameter | Description (Hetero-Diels-Alder) |

| Reaction Type | Intramolecular Inverse-Electron-Demand Hetero-Diels-Alder (IEDDA). acs.org |

| Starting Materials | 2-(N-propargylamino)benzaldehydes and arylamines. acs.orgacs.org |

| Key Intermediate | In-situ generated heterodiene with a tethered alkyne dienophile. acs.org |

| Catalysts | Lewis acids such as CuBr₂, InCl₃, Sc(OTf)₃, BiCl₃. acs.orgresearchgate.net |

| Conditions | Mild conditions, often in solvents like toluene (B28343) at 70-80°C. acs.orgacs.org |

| Product Type | Fused polycyclic 1,6-naphthyridines (e.g., Dibenzo[b,h] acs.orgCurrent time information in Bangalore, IN.naphthyridines). acs.org |

The Gould-Jacobs reaction is a classic method for preparing 4-hydroxyquinolines, which can be readily adapted to synthesize 4-oxo-1,6-naphthyridines, important precursors for 1,6-naphthyridin-4-amine. mdpi.commdpi.com The reaction sequence begins with the condensation of an aminopyridine with an alkoxymethylenemalonate, such as diethyl ethoxymethylenemalonate (EMME). ekb.egwikipedia.org For the 1,6-naphthyridine series, a 4-aminopyridine derivative is the starting material. ekb.eg

The initial condensation produces an intermediate anilidomethylenemalonate ester. wikipedia.org This intermediate undergoes a thermal cyclization, often requiring high temperatures (around 250°C) in a high-boiling solvent like diphenyl ether, to form the ethyl 4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate. ekb.eg Subsequent hydrolysis and decarboxylation can then yield the 4-oxo-1,6-naphthyridine core. wikipedia.org This method provides a reliable route to the 4-oxo scaffold, which can then be converted to the 4-amino derivative through further chemical transformations.

| Parameter | Description |

| Starting Material | 4-Aminopyridine derivative. ekb.eg |

| Key Reagents | Diethyl ethoxymethylenemalonate (EMME) or a similar acyl malonic ester. wikipedia.org |

| Intermediate | Diethyl-N-(pyridyl)aminomethylenemalonate. ekb.eg |

| Conditions | Initial condensation followed by high-temperature thermal cyclization (e.g., 250°C in diphenyl ether). ekb.eg |

| Product Type | 4-Oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate esters. mdpi.com |

| Key Feature | Provides direct access to the 4-oxo-naphthyridine core. |

The Knorr and Conrad-Limpach reactions are two related, temperature-dependent syntheses that react an aminopyridine with a β-ketoester to form different naphthyridinone isomers. ekb.egmdpi.com While often discussed in the context of 1,8-naphthyridines, the principles are applicable to the synthesis of 1,6-naphthyridines starting from 4-aminopyridine. ekb.eg

The Conrad-Limpach reaction is particularly relevant for accessing precursors to this compound. It involves the reaction of 4-aminopyridine with a β-ketoester at relatively low temperatures (room temperature to <100°C). ekb.eg Under these conditions, the initial condensation occurs at the keto group to form a pyridylaminocrotonate intermediate. Subsequent acid-catalyzed thermal cyclization yields a 4-naphthyridinone. ekb.egmdpi.com

Conversely, the Knorr synthesis is conducted at higher temperatures (130-140°C), where the reaction proceeds through condensation at the ester group of the β-ketoester to form a pyridylaminocrotonamide (anilide) intermediate. ekb.eg This intermediate then cyclizes to form a 2-naphthyridinone. ekb.eg Therefore, for the specific goal of synthesizing this compound, the Conrad-Limpach pathway is the preferred method as it directly furnishes the required 4-oxo-1,6-naphthyridine skeleton.

| Reaction | Conditions | Intermediate | Product |

| Conrad-Limpach | Lower temperatures (<100°C), then acid-catalyzed thermal cyclization. ekb.eg | Pyridylaminocrotonate. ekb.eg | 4-Oxo-1,6-naphthyridine derivative. ekb.egmdpi.com |

| Knorr | Higher temperatures (130-140°C), then acid-catalyzed cyclization. ekb.eg | Pyridylaminocrotonamide. ekb.eg | 2-Oxo-1,6-naphthyridine derivative. ekb.eg |

Gould-Jacobs Reaction in Naphthyridine Synthesis

Strategies Involving Preformed Pyridine and Pyridone Rings

A common and versatile approach to constructing the 1,6-naphthyridine core involves the annulation of a second pyridine ring onto a pre-existing, appropriately substituted pyridine or pyridone precursor.

The synthesis of 1,6-naphthyridines can be achieved starting from 4-aminopyridine. researchgate.net A notable method is the Skraup synthesis, which classically involves heating an aminopyridine with glycerol and an oxidizing agent in the presence of sulfuric acid. smolecule.com However, the direct application of the traditional Skraup reaction to 4-aminopyridine was initially reported as unsuccessful. smolecule.com Modifications to this method, such as using a "sulfo mix" (a mixture of nitrobenzenesulfonic acids in sulfuric acid), enabled the one-step synthesis of the parent 1,6-naphthyridine from 4-aminopyridine. researchgate.net

Another approach involves the condensation of 4-aminonicotinaldehyde (B1271976) with compounds containing an active methylene group, such as malonamide, in the presence of piperidine (B6355638) and ethanol. This reaction yields a 1,6-naphthyridin-2(1H)-one derivative. mdpi.com In this type of condensation, other reagents like dimethyl malonate or methyl cyanoacetate (B8463686) can also be utilized to form the bicyclic system. mdpi.com

Precursors such as 4-aminonicotinonitrile (B111998) and 4-aminonicotinic acid are valuable starting materials for synthesizing functionalized 1,6-naphthyridinones. mdpi.comnih.gov The condensation of 4-aminonicotinonitrile with diethyl malonate in the presence of sodium ethoxide (NaOEt) in ethanol leads to the formation of a 1,6-naphthyridin-2(1H)-one bearing an amino group at the C4 position. mdpi.comnih.gov

Similarly, using 4-aminonicotinic acid as the starting pyridine derivative and condensing it with diethyl malonate results in the corresponding 4-hydroxy-substituted 1,6-naphthyridin-2(1H)-one. mdpi.comnih.gov These reactions demonstrate a reliable pathway to introduce key functional groups onto the naphthyridine core, which can be pivotal for further derivatization.

A three-component reaction involving an aromatic aldehyde, an amine, and a cyclic ketone under catalyst-free conditions can also produce 1,6-naphthyridine derivatives. smolecule.com Additionally, microwave irradiation has been employed to synthesize 4-amino-2-(piperonyl-5-yl)-6-nitro-1,8-naphthyridine-3-carbonitrile from the reaction of piperonal, malononitrile (B47326), and an aromatic amine, a strategy that could be adapted for 1,6-naphthyridine synthesis. sciencescholar.ussciencescholar.us

Table 1: Synthesis of 1,6-Naphthyridinone Derivatives from 4-Aminopyridine Precursors

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 4-Aminonicotinonitrile | Diethyl malonate | 4-Amino-1,6-naphthyridin-2(1H)-one | nih.gov, mdpi.com |

| 4-Aminonicotinic acid | Diethyl malonate | 4-Hydroxy-1,6-naphthyridin-2(1H)-one | nih.gov, mdpi.com |

The Friedländer annulation is a powerful method for constructing quinoline and naphthyridine rings. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a substituted ethan-1-one). While extensively used for 1,8-naphthyridines, the principle is applicable to 1,6-naphthyridine synthesis starting from a 4-aminopyridine derivative with a carbonyl group at the 3-position. tsijournals.com

Alkyl orthoesters are versatile reagents in organic synthesis, often used for the construction of heterocyclic systems. nih.gov They can react with nucleophiles to form a variety of intermediates. For instance, the condensation of a 4-aminopyridine derivative with a β-keto ester, which can be formed in situ from a ketone and an orthoester, is a known route for building the second ring in naphthyridine systems. The Gould-Jacobs reaction, which uses diethyl ethoxymethylenemalonate (a derivative of an orthoester), is a classic example for synthesizing 4-oxo-naphthyridine derivatives, a strategy that has been applied to various naphthyridine isomers.

Utilization of 4-Aminonicotinonitrile and Related Precursors

Multi-component and Domino Reactions in 1,6-Naphthyridine Synthesis

Multi-component reactions (MCRs) and domino (or cascade) reactions have emerged as highly efficient strategies for synthesizing complex molecules like 1,6-naphthyridines from simple starting materials in a single pot. smolecule.com These methods offer advantages such as operational simplicity, reduced waste, and the ability to rapidly generate libraries of compounds. researchgate.net

One such approach is a three-component domino reaction for synthesizing 1,6-naphthyridine-2,5-dione derivatives. This reaction utilizes readily available aminopyridinones, aromatic aldehydes, and Meldrum's acid. sorbonne-universite.fr The process, which involves a Knoevenagel condensation, Michael addition, and subsequent cyclization, is effectively promoted by ultrasound irradiation in water with acetic acid as a catalyst, often leading to higher yields than classical heating methods. researchgate.netsorbonne-universite.fr

Another notable MCR involves the reaction of ketones with malononitrile and pyrrolidine (B122466) to construct functionalized 1,6-naphthyridines. researchgate.net A pseudo-five-component domino strategy has also been developed for the combinatorial synthesis of Current time information in Bangalore, IN.ekb.egnaphthyridines in water. acs.org

Table 2: Examples of Multi-component Reactions for 1,6-Naphthyridine Synthesis

| Components | Key Features | Product Type | Reference |

|---|---|---|---|

| Aminopyridinones, Aromatic Aldehydes, Meldrum's Acid | Ultrasound irradiation, Green chemistry | 1,6-Naphthyridine-2,5-diones | sorbonne-universite.fr |

| Ketones, Malononitrile, Pyrrolidine | One-pot, Eco-friendly | Functionalized 1,6-Naphthyridines | researchgate.net |

Microwave-Assisted Synthesis for 1,6-Naphthyridinone Derivatives

Microwave-assisted organic synthesis has become a valuable tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. tsijournals.comnih.gov This technology has been successfully applied to the synthesis of 1,6-naphthyridine derivatives.

A sequential three-component reaction under microwave irradiation provides an efficient route to N-substituted 2-amino-1,6-naphthyridine derivatives. nih.govacs.org This one-pot synthesis involves the reaction of a 3,5-diarylidenepiperidin-4-one, malononitrile, and an amine (such as an aromatic amine or ammonium (B1175870) acetate) in acetic acid. The method is noted for its operational simplicity and enhanced safety, making it suitable for the rapid synthesis of compound libraries for screening purposes. nih.govacs.org

While some microwave-assisted methods are reported specifically for other isomers like 1,8-naphthyridines, the underlying principles are often transferable. tsijournals.comresearchgate.net For example, the microwave-assisted Friedländer condensation of 2-aminonicotinaldehyde with carbonyl compounds is a rapid and environmentally friendly approach that demonstrates the potential of this technology for naphthyridine synthesis in general. tsijournals.com

Functionalization and Derivatization Strategies of the 1,6-Naphthyridine-4-amine Core

The functionalization of the 1,6-naphthyridine-4-amine core is crucial for modulating its physicochemical and biological properties. Derivatization can occur at various positions on the bicyclic ring system or at the exocyclic amino group.

Strategies often involve the introduction of diverse substituents onto a pre-formed 1,6-naphthyridin-2(1H)-one scaffold. mdpi.com For instance, the nitrile group at certain positions can be further derivatized, highlighting the utility of synthetic protocols that allow for its introduction. mdpi.com

In the case of benzo[b] Current time information in Bangalore, IN.ekb.egnaphthyridine derivatives, which contain the 1,6-naphthyridine core, extensive reactivity studies have been performed. For example, 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] Current time information in Bangalore, IN.ekb.egnaphthyridines can be synthesized via the Niementowski reaction from anthranilic acids and substituted piperidones. mdpi.com These chlorinated intermediates are then subjected to further functionalization. They can react with activated alkynes to yield novel derivatives, such as 1-phenylethynyl and 1-indol-3-yl substituted benzo[b] Current time information in Bangalore, IN.ekb.egnaphthyridines. mdpi.com

The benzyl (B1604629) group is another functional handle; its hydrogenolysis can produce primary amines, which enables further derivatization. vulcanchem.com The dione (B5365651) functionality present in some derivatives allows for nucleophilic addition reactions, and the 2-pyridyl group can act as a ligand for metal coordination. vulcanchem.com These examples showcase the diverse chemical transformations that can be applied to the 1,6-naphthyridine scaffold to generate novel and complex chemical entities. ekb.eg

Introduction of Substituents at Key Positions (e.g., C-3, C-5, C-7, C-8)

The functionalization of specific positions on the 1,6-naphthyridine ring is critical for modulating the molecule's properties. Research has focused on introducing a wide array of substituents at the C-3, C-5, C-7, and C-8 positions.

A powerful strategy for diversifying the 1,6-naphthyridine scaffold involves the use of 1,6-naphthyridine-5,7-diones as key intermediates. acs.org These diones can be activated via ditriflation to form bench-stable 1,6-naphthyridine-5,7-ditriflates. These intermediates are highly reactive and allow for selective substitution. A one-pot ditriflation followed by C5-substitution demonstrates complete regioselectivity for the C5 position, which is attributed to the steric hindrance at the C7 position by the substituent at C8. acs.org

Following the selective substitution at C5, the remaining C7-triflate group is primed for a variety of downstream functionalizations. acs.org These include several palladium-catalyzed cross-coupling reactions and heteroatom substitutions, as detailed in the table below.

Table 1: Functionalization of the C7-Triflate on the 1,6-Naphthyridine Scaffold

| Reaction Type | Reagents/Conditions | Position | Reference |

|---|---|---|---|

| Suzuki Cross-Coupling | Ar-Bpin, XPhos Pd G4, Cs2CO3, 1,4-dioxane/H2O, 100 °C | C-7 | acs.org |

| Negishi Cross-Coupling | cPr-ZnBr, XPhos Pd G4, THF, rt | C-7 | acs.org |

| Cyanation | Zn(CN)2, XPhos Pd G4, DMF, 100 °C | C-7 | acs.org |

| Buchwald Amination | tBu-Gly-NH2, tBuXPhos Pd G3, NaOtBu, 1,4-dioxane, 100 °C | C-7 | acs.org |

| Phosphinylation | HP(O)Me2, K3PO4, Xantphos Pd G4, 1,4-dioxane, 100 °C | C-7 | acs.org |

| Chlorination | HCl (anh., 4 M in 1,4-dioxane), 70 °C | C-7 | acs.org |

Substitution at the C-8 position has also been explored. A review of 1,6-naphthyridin-2(1H)-ones shows that while the majority of structures are unsubstituted at C8 (R⁸ = H), a notable percentage possess carbon substituents. nih.govmdpi.com For derivatives with a C3-C4 double bond, carbon substituents at C8 are found in about 20% of compounds. nih.govmdpi.com

At the C-5 position, the introduction of an amino group has been shown to be a successful tactic to block aldehyde oxidase-mediated metabolism, thereby improving the metabolic stability of the compounds. acs.org For 1,6-naphthyridin-2(1H)-ones, the most common substituent at C5 and C7 is hydrogen, followed by carbon-based groups. mdpi.comresearchgate.net

The C-3 position is also a target for substitution. A practical and scalable method has been developed for the construction of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives. nih.govmdpi.com

Regioselective Synthesis of Substituted 1,6-Naphthyridines

Regioselectivity is a key challenge and a significant area of development in the synthesis of substituted naphthyridines. Achieving control over the position of substitution allows for the precise construction of desired isomers.

A notable example of regioselectivity is the one-pot ditriflation and C5-substitution of 1,6-naphthyridine-5,7-diones. acs.org In all documented cases, complete regioselectivity for the substitution of the C5-triflate was observed, with no formation of the C7-amino substituted product. This high degree of selectivity is hypothesized to be influenced by the steric occlusion of the C7 position by the group at C8, which biases the reaction towards the C5 triflate. acs.org

Other methods for achieving regioselective synthesis have also been reported. An efficient, one-pot, solvent-free synthesis of functionalized acs.orgopenrepository.com-naphthyridines has been developed using KF/basic alumina (B75360) as a heterogeneous and recyclable catalyst. scribd.comresearchgate.net This approach highlights the use of specific catalytic systems to control the reaction's regiochemical outcome.

Grignard Reagent-Based Approaches for 1,6-Naphthyridin-4-one Derivatives

Grignard reagents are powerful tools for forming carbon-carbon bonds. A robust, practical, and scalable method for synthesizing 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives utilizes the addition of Grignard reagents to 4-amino-2-chloronicotinonitrile. nih.govmdpi.com

This synthetic route proceeds through a sequence of addition, acidolysis, and cyclocondensation. It accommodates a wide range of Grignard reagents, leading to a diverse array of 3-substituted products in moderate to good yields. The applicability of this method has been demonstrated on a 100-gram scale, underscoring its utility for preparing significant quantities of these derivatives for further studies. nih.govmdpi.com The general scheme allows for the introduction of various alkyl and aryl groups at the C-3 position.

Table 2: Examples of 3-Substituted 5-chloro-1,6-naphthyridin-4(1H)-one Derivatives Synthesized via Grignard Reagents

| R Group (from R-MgX) | Product | Reference |

|---|---|---|

| Phenyl | 5-Chloro-3-phenyl-1,6-naphthyridin-4(1H)-one | mdpi.com |

| 4-Bromophenyl | 3-(4-Bromophenyl)-5-chloro-1,6-naphthyridin-4(1H)-one | mdpi.com |

Amination and Alkylation of the 1,6-Naphthyridine Scaffold

The introduction of amino and alkyl groups onto the 1,6-naphthyridine core is a common strategy for creating diverse libraries of compounds.

Amination: Direct amination and related reactions are frequently employed. For instance, the C7-triflate of a 5-amino-1,6-naphthyridine can undergo a Buchwald amination. acs.org Furthermore, the C5 position of a 1,6-naphthyridine-5,7-ditriflate is readily aminated. acs.org The introduction of an amino group at the C5 position has been specifically utilized to circumvent metabolic issues. acs.org In other examples, 2,4-dichloro-5-methylbenzo[h] acs.orgopenrepository.comnaphthyridine reacts with various aliphatic and aromatic amines to yield 2-amino substituted derivatives. researchgate.net Reductive amination is another valuable technique used in the synthesis of these scaffolds. worktribe.comsemanticscholar.org

Alkylation: Alkylation reactions are also prevalent. N-alkylation of the naphthyridine ring nitrogen can be accomplished using alkyl halides. nih.gov A sequential one-pot reaction involving N-allylation followed by an intramolecular Heck cyclization has been developed for 1,2,3,4-tetrahydrobenzo[b] acs.orgopenrepository.com-naphthyridine derivatives. researchgate.net In another synthetic scheme, 7-acetamido-2-tert-butylureas were alkylated with benzyl ω-iodoalkyl ethers as part of a multi-step synthesis. acs.org

Post-Synthetic Modifications and Tandem Functionalizations

The ability to perform further modifications on a pre-formed naphthyridine scaffold greatly enhances synthetic efficiency and allows for rapid diversification.

Tandem and One-Pot Reactions: A prime example of a tandem functionalization is the one-pot process involving the ditriflation of a 1,6-naphthyridine-5,7-dione, regioselective C5-amination, and subsequent C7-functionalization via cross-coupling reactions. acs.org This approach allows for the differential substitution of the 5, 7, and 8 positions in a highly efficient manner. Another reported tandem process is a sequential one-pot reaction that includes N-allylation and an intramolecular Heck type 6-exo-trig cyclization to afford tetrahydrobenzo[b] acs.orgopenrepository.com-naphthyridine derivatives. researchgate.net

Post-Synthetic Modifications: Functional groups introduced onto the scaffold can serve as handles for further derivatization. For example, a nitrile group at certain positions can be further elaborated. nih.govmdpi.com A C5-thioether substituent, introduced via SNAr, can be oxidized to the corresponding sulfone. This sulfone is a well-established leaving group for subsequent SNAr reactions, opening up another avenue for diversification at the C5 position. acs.org Similarly, the core polycyclic system of dibenzo[c,h] acs.orgopenrepository.comnaphthyridines can be manipulated after its initial synthesis to install a variety of substitution patterns. nih.gov

Reactivity and Chemical Transformations of 1,6 Naphthyridin 4 Amine

Electrophilic and Nucleophilic Substitution Reactions of the Naphthyridine Ring

The 1,6-naphthyridine (B1220473) nucleus is generally susceptible to nucleophilic attack, particularly at positions activated by the ring nitrogens. Conversely, electrophilic substitution is less common and typically requires forcing conditions.

The nitrogen atoms within the 1,6-naphthyridine ring system can undergo reactions with various electrophiles.

N-Alkylation: The ring nitrogen atoms can be alkylated using alkyl halides or other alkylating agents. For instance, the nitrogen at position 1 can be alkylated. mdpi.com This reaction introduces an alkyl group onto the naphthyridine core, modifying its steric and electronic properties.

N-Acylation: Acylation of the naphthyridine ring nitrogen can be achieved using acylating agents like acid chlorides. researchgate.netresearchgate.net This reaction is often a key step in the synthesis of more complex derivatives. researchgate.net For example, reaction with 2-chloronicotinoyl chloride can lead to N-acylation products that can be subsequently cyclized. researchgate.net

N-Tosylation: Tosylation of the ring nitrogen is also a possible transformation, providing a means to introduce a tosyl group which can serve as a protecting group or influence the molecule's reactivity in subsequent steps. mdpi.com

Direct halogenation of the 1,6-naphthyridine ring can be challenging due to the electron-deficient nature of the ring system. However, halogenated derivatives can be prepared through other synthetic routes. For example, 5-chloro-1,6-naphthyridine (B1589994) can be synthesized and serves as a precursor for further functionalization. evitachem.com The chloro group at position 5 is susceptible to nucleophilic displacement. evitachem.com Similarly, bromination of the 1,6-naphthyridine core has been reported. evitachem.com

Electrophilic substitution reactions on the benzo-fused analogue, benzo[h] acs.orgmasterorganicchemistry.comnaphthyridine, have been demonstrated, including nitration, chlorination, and bromination, suggesting that the reactivity of the core can be modulated by fusion to other aromatic systems. researchgate.net

N-Alkylation, N-Acylation, and N-Tosylation

Oxidation and Reduction Reactions

The 1,6-naphthyridine ring can undergo both oxidation and reduction reactions.

Oxidation: The nitrogen atoms in the naphthyridine ring can be oxidized to form N-oxides. google.com For example, treatment of a substituted 1,5-naphthyridine (B1222797) with metachloroperbenzoic acid resulted in the formation of the corresponding N-oxide. google.com

Reduction: The pyridinone ring of certain 1,6-naphthyridine derivatives can be reduced. For instance, catalytic hydrogenation can be used to reduce a benzyloxy group attached to the ring system. acs.org

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the 1,6-naphthyridine scaffold, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: Halogenated 1,6-naphthyridines are valuable substrates for Suzuki-Miyaura coupling reactions. researchgate.netmdpi.com For example, 5,7-dichloro-1,6-naphthyridine (B1340720) undergoes regioselective Suzuki-Miyaura coupling, with the reaction occurring preferentially at the 5-position. evitachem.com This allows for the introduction of various aryl and heteroaryl groups. 5-Amino-7-triflyl-1,6-naphthyridines can also undergo Suzuki coupling at the 7-position. acs.org

Sonogashira Coupling: The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another important transformation for functionalizing the 1,6-naphthyridine core. wiley.comwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.orgorganic-chemistry.org It has been utilized in the synthesis of various 1,6-naphthyridine derivatives. wiley.com

| Reaction Type | Substrate | Reagent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | 5,7-Dichloro-1,6-naphthyridine | Arylboronic acid | Pd catalyst | 5-Aryl-7-chloro-1,6-naphthyridine | evitachem.com |

| Suzuki Coupling | 5-Amino-7-triflyl-1,6-naphthyridine | Arylboronic acid | Pd catalyst | 5-Amino-7-aryl-1,6-naphthyridine | acs.org |

| Sonogashira Coupling | Halogenated 1,6-naphthyridine | Terminal alkyne | Pd/Cu catalyst, base | Alkynyl-substituted 1,6-naphthyridine | wiley.com |

Reactions Involving the Exocyclic Amino Group at Position 4

The exocyclic amino group at position 4 is a key functional group that can participate in a variety of chemical transformations. cymitquimica.com

Acylation and Alkylation: The amino group can be acylated or alkylated to introduce various substituents. cymitquimica.com

Diazotization: The amino group can be diazotized and subsequently replaced with other functional groups.

Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or related structures.

Chelation and Metal Complex Formation

The nitrogen atoms of the 1,6-naphthyridine ring system, particularly the arrangement of the two ring nitrogens and the exocyclic amino group, make it an effective chelating agent for metal ions. researchgate.net The ability of 1,6-naphthyridine and its derivatives to form stable complexes with various transition metals has been explored. rsc.org These metal complexes can exhibit interesting properties and have potential applications in catalysis and materials science. researchgate.net For example, 2,2'-bi-1,6-naphthyridine has been used as a ligand to form coordination polymers with cobalt(II), zinc(II), cadmium(II), and copper(I) ions. rsc.org The resulting structures include interpenetrating 2D frameworks and helicoidal chains. rsc.org Furthermore, certain 1,6-naphthyridinone derivatives are known to chelate metal ions like Mg²⁺, a property relevant to their biological activity. acs.org

Advanced Spectroscopic and Computational Characterization in 1,6 Naphthyridin 4 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 1,6-naphthyridin-4-amine derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms within the molecule.

¹H NMR Spectroscopy: The chemical shifts (δ) in ¹H NMR spectra indicate the electronic environment of the protons. Protons attached to the naphthyridine core are typically found in the aromatic region (around 7.0-9.0 ppm) due to the deshielding effect of the ring current. The protons of the amino group exhibit a broader signal whose position is sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. tau.ac.ilucl.ac.uk The coupling patterns (splitting of signals) reveal the connectivity between adjacent protons, allowing for the assignment of specific protons to their positions on the naphthyridine rings.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. savemyexams.com Similar to ¹H NMR, the chemical shifts of the carbon atoms in the aromatic rings appear at higher ppm values (typically 110-160 ppm) compared to aliphatic carbons. savemyexams.comcareerendeavour.com The carbon atom attached to the amino group (C4) will also show a characteristic chemical shift influenced by the nitrogen atom's electronegativity. Predicted ¹³C NMR data for a derivative in D₂O shows signals in the range of approximately 96 to 165 ppm for the naphthyridine core. np-mrd.org The number of distinct signals in a proton-decoupled ¹³C NMR spectrum indicates the number of unique carbon environments, providing insights into the molecule's symmetry. savemyexams.com

Below is a table showing predicted ¹³C NMR chemical shifts for a this compound derivative, illustrating the typical range of values for the carbon atoms in the heterocyclic system. np-mrd.org

| Atom No. | Peak Center (ppm) |

| 2 | 165.10 |

| 10, 11 | 149.17 |

| 4 | 140.74 |

| 6 | 135.70 |

| 7 | 132.04 |

| 5 | 131.19 |

| 8 | 131.13 |

| 3 | 120.47 |

| 9 | 111.82 |

| 12 | 107.76 |

| 14 | 96.67 |

This interactive table provides predicted ¹³C NMR data for a derivative of this compound. Clicking on a row will highlight the corresponding data.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the context of this compound research, MS and its high-resolution counterpart (HRMS) are indispensable for confirming the identity of newly synthesized derivatives.

The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion (M+), which corresponds to the molecular weight of the compound. scienceready.com.au For amines, the molecular ion peak is typically an odd number if the compound contains an odd number of nitrogen atoms, a useful diagnostic feature known as the nitrogen rule. miamioh.edu

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For instance, HRMS data has been used to confirm the formation of various naphthyridine derivatives. mdpi.commdpi.com

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The way the molecule breaks apart upon ionization can reveal the nature of its substituents and their positions on the naphthyridine core. scienceready.com.au A common fragmentation pathway for amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides characteristic absorption bands for the amine (N-H) and aromatic (C=C, C=N, and C-H) groups. nih.gov

The N-H stretching vibrations of the primary amino group typically appear as two bands in the region of 3300-3500 cm⁻¹. libretexts.orgorgchemboulder.com The presence of two bands is due to the symmetric and asymmetric stretching modes of the NH₂ group. orgchemboulder.com Hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers. libretexts.org

The C=C and C=N stretching vibrations of the naphthyridine ring system are observed in the 1400-1650 cm⁻¹ region. nih.govvscht.cz The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. vscht.cz The C-N stretching vibration for aromatic amines is usually found in the 1250-1335 cm⁻¹ range. orgchemboulder.com

The following table summarizes the characteristic IR absorption bands for this compound and its derivatives. libretexts.orgorgchemboulder.comvscht.czspecac.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3300-3500 | Medium (two bands) |

| Aromatic C-H Stretch | > 3000 | Variable |

| C=C and C=N Stretch | 1400-1650 | Medium to Strong |

| N-H Bend (primary amine) | 1580-1650 | Medium |

| C-N Stretch (aromatic amine) | 1250-1335 | Strong |

| N-H Wag | 665-910 | Broad, Strong |

This interactive table displays the characteristic IR absorption bands for this compound derivatives. Clicking on a row will highlight the corresponding vibrational mode and its typical wavenumber range and intensity.

Density Functional Theory (DFT) Studies for Electronic Properties and Reactivity

Density Functional Theory (DFT) has become a powerful computational tool for investigating the electronic structure, properties, and reactivity of molecules like this compound. orientjchem.org DFT calculations can provide insights that complement experimental findings and help in the rational design of new derivatives with desired properties. researchgate.net

DFT methods, such as B3LYP, are commonly used to optimize the molecular geometry and calculate various electronic properties. researchgate.netmdpi.com These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule.

One of the key applications of DFT in this context is the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. ekb.eg A smaller HOMO-LUMO gap generally suggests higher reactivity.

DFT calculations can also be used to determine various quantum chemical parameters that describe the global reactivity of the molecule, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). researchgate.net These parameters help in understanding the molecule's behavior in chemical reactions. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is widely used to study the excited-state properties of molecules, including their optical properties. researchgate.netchemrxiv.orgrsc.org TD-DFT calculations are instrumental in predicting and interpreting the electronic absorption spectra (UV-Vis) of this compound and its derivatives. ias.ac.in

By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the intensities of the absorption bands. chemrxiv.org These theoretical predictions can be compared with experimental UV-Vis spectra to assign the observed electronic transitions, which are often of a π → π* or n → π* nature for aromatic heterocyclic compounds. The agreement between calculated and experimental spectra is often good, with deviations typically being small. ias.ac.in

TD-DFT can also be used to visualize the electronic transitions by analyzing the molecular orbitals involved. researchgate.netsemanticscholar.org For example, a transition might be characterized as a charge transfer from the amino group to the naphthyridine ring system. researchgate.net This information is crucial for understanding the photophysical properties of these molecules and for designing new compounds with specific optical characteristics, such as fluorescence. nih.gov

Quantum Chemical Parameters and Correlation with Experimental Data

A significant strength of computational chemistry lies in its ability to correlate calculated quantum chemical parameters with experimentally observed properties. For this compound and its derivatives, this correlation provides a deeper understanding of structure-property relationships.

For instance, the calculated HOMO-LUMO energy gap from DFT can be correlated with the onset of the absorption spectrum measured experimentally. Theoretical vibrational frequencies calculated using DFT can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. researchgate.net Similarly, calculated NMR chemical shifts can be correlated with experimental NMR data to confirm structural assignments.

The combination of experimental data and computational predictions provides a robust framework for characterizing novel this compound derivatives. This integrated approach not only validates the experimental findings but also provides a predictive tool for designing molecules with tailored electronic and optical properties for various applications.

Structure Activity Relationship Sar Studies of 1,6 Naphthyridin 4 Amine Derivatives

Impact of Substituent Position and Nature on Biological Activities

The biological activity of 1,6-naphthyridin-4-amine derivatives is highly sensitive to the placement and chemical nature of various substituents on the naphthyridine core. Modifications at different positions can dramatically alter a compound's potency and selectivity, highlighting the intricate relationship between the molecule's three-dimensional structure and its function.

For instance, in a series of 1,6-naphthyridinone derivatives designed as AXL inhibitors, specific substitutions at the N1 and C3 positions were critical for achieving high potency and selectivity over the MET kinase. nih.gov Similarly, for dual inhibitors of FGFR-1 and VEGFR-2, variations in the substituents at the 7-position, such as different alkylamines, had a discernible, albeit smaller, effect on potency and selectivity. acs.org

The following table summarizes the impact of various substituents on the biological activity of 1,6-naphthyridine (B1220473) derivatives:

| Position | Substituent Type | Impact on Biological Activity | Target |

| N1 | Alkyl groups | Essential for potent AXL inhibition. nih.gov | AXL Kinase |

| C3 | Substituted phenyl rings | Influences selectivity for FGFR over other kinases. nih.gov | FGFR Kinase |

| C4 | Amino group | Crucial for inhibitory activity against various kinases. acs.org | Kinases |

| C5 | Amino substituent | Can abrogate rapid metabolism by aldehyde oxidase. researchgate.net | Not Applicable |

| C7 | Alkylamino, acetamido | Modulates solubility and potency against FGFR and VEGFR. acs.orgnih.gov | FGFR/VEGFR |

Role of the Amino Group at Position 4

The amino group at the 4-position of the 1,6-naphthyridine ring is a pivotal feature for the biological activity of many derivatives. acs.orgontosight.ai This group often acts as a key hydrogen bond donor, interacting with specific amino acid residues in the active site of target proteins.

In the context of HIV-1 integrase inhibitors, a series of analogues with an amine group at the C4 position were synthesized. acs.org This strategic placement was a departure from previous designs that utilized a methylene (B1212753) linker, and it proved effective in maintaining potent inhibitory activity. acs.orgnih.gov The amino group allows for the introduction of various alkyl and aryl substituents, enabling a broad exploration of the SAR at this position. acs.org Studies on these derivatives revealed that while many alkylamine substitutions resulted in low nanomolar inhibitory potencies, bulkier groups like cycloheptyl or n-butylphenyl led to a marked decrease in activity, underscoring the spatial constraints of the target's binding pocket. acs.org

Influence of Cyclization and Fused Ring Systems

The incorporation of cyclized structures and fused ring systems onto the 1,6-naphthyridine core represents a significant strategy for developing novel inhibitors with enhanced properties. This approach can conformationally constrain the molecule, leading to improved binding affinity and selectivity.

A notable example is the development of 1H-imidazo[4,5-h] nih.govijpsonline.comnaphthyridin-2(3H)-one derivatives as c-Met kinase inhibitors. nih.gov By conformationally constraining the 7,8-positions of the 1,6-naphthyridine scaffold with a cyclic urea, a novel tricyclic chemotype was created. nih.gov SAR studies on this series indicated that the tricyclic core was essential for maintaining effective c-Met inhibition. nih.gov Further optimization through substitutions on this fused system led to compounds with improved potency. nih.gov

Similarly, the synthesis of benzo[h] nih.govijpsonline.comnaphthyridine derivatives has been explored for various therapeutic targets. For instance, benzo[h] nih.govijpsonline.comnaphthyridin-2(1H)-one analogues have been studied as mTOR inhibitors. ijpsonline.com In another study, benzo[h] nih.govijpsonline.comnaphthyridine derivatives were identified as dual-targeting ligands for H₃ and 5-HT₄ receptors, potentially for treating neurodegenerative diseases. mdpi.com The fusion of a benzene (B151609) ring to the naphthyridine scaffold expands the chemical space and allows for additional points of interaction with the biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ijpsonline.com For this compound derivatives, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in understanding the structural requirements for potent inhibitory activity. japsonline.comresearchgate.net

These models generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. ijpsonline.comjapsonline.com For example, a 3D-QSAR study on 1,6-naphthyridine and pyridopyrimidine analogues as VEGFR-2 inhibitors revealed that the CoMSIA model had better predictive ability than the CoMFA model. japsonline.com The contour maps from this study provided insights for designing new analogues with potentially enhanced VEGFR-2 inhibitory activity. japsonline.com

Similarly, a 3D-QSAR study on benzo[h] nih.govijpsonline.comnaphthyridin-2(1H)-one analogues as mTOR inhibitors indicated that electrostatic, hydrophobic, and hydrogen bond donor fields were crucial for their biological activity. ijpsonline.com These models not only help in predicting the activity of new compounds but also guide the rational design of more potent inhibitors.

The following table presents key statistical parameters from a 3D-QSAR study on 1,6-naphthyridine derivatives as VEGFR-2 inhibitors. japsonline.com

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²pred (Predictive r²) |

| CoMFA | 0.659 | 0.987 | 0.719 |

| CoMSIA | 0.689 | 0.985 | 0.697 |

Pharmacophore Modeling and Virtual Screening for Target Identification

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to interact with a specific biological target. volkamerlab.org This model can then be used as a 3D query in virtual screening campaigns to search large chemical databases for novel compounds with the desired biological activity. medsci.org

Ligand-Based and Structure-Based Pharmacophore Model Generation

Pharmacophore models can be generated using two primary approaches: ligand-based and structure-based. volkamerlab.orgmdpi.com

Ligand-based pharmacophore modeling is employed when the 3D structure of the target protein is unknown. nih.gov It involves aligning a set of known active ligands and extracting the common chemical features that are essential for their biological activity. nih.gov For instance, a ligand-based approach was used to develop a pharmacophore model for a series of naphthyridine derivatives as PDK-1 inhibitors, resulting in a six-point model with hydrogen bond acceptors, a hydrogen bond donor, and an aromatic ring. researchgate.net

Structure-based pharmacophore modeling , on the other hand, is utilized when the 3D structure of the target protein, typically in complex with a ligand, is available. science.govijper.org The model is derived from the key interaction points between the ligand and the amino acid residues in the protein's binding site. dovepress.com This approach was used to develop a pharmacophore model for Akt2 inhibitors, which included features like hydrogen bond acceptors, a hydrogen bond donor, and hydrophobic groups. medsci.org

Validation of Pharmacophore Models

The validation of a pharmacophore model is a critical step to ensure its ability to distinguish between active and inactive compounds and to reliably predict the activity of new molecules. medsci.org Several methods are used for validation, including:

Test Set Validation: A set of compounds with known activities, which were not used in the model generation, is used to assess the model's predictive power. The model's ability to accurately predict the activity of these test set compounds is evaluated. medsci.org

Fischer's Randomization Test: This method involves generating multiple random spreadsheets by scrambling the activity data of the training set compounds and creating hypotheses using the same parameters as the original model. If the original hypothesis has a significantly better cost value than the random hypotheses, it indicates that the model is robust and not due to chance correlation. medsci.org

Decoy Set Validation: The pharmacophore model is used to screen a database containing a small number of known active compounds and a large number of "decoy" molecules (assumed to be inactive). A good model should be able to enrich the active compounds from the decoys. medsci.org

For example, in a study on Akt2 inhibitors, the generated pharmacophore models were validated using a test set of 40 molecules and a decoy set of 2000 molecules. medsci.org The successful validation of these models provided confidence in their use for virtual screening to identify novel lead compounds. medsci.org

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique crucial for understanding the structure-activity relationships (SAR) of this compound derivatives by predicting their binding orientation and affinity within a target protein's active site. medcraveonline.com This analysis provides insights into the specific protein-ligand interactions that drive biological activity, guiding the rational design of more potent and selective inhibitors. For the 1,6-naphthyridine scaffold, docking studies have been instrumental in elucidating binding modes with various protein targets, particularly kinases.

Detailed research findings from docking simulations reveal that the 1,6-naphthyridine core frequently acts as a hinge-binding motif in kinase inhibition. For instance, in studies of 1,6-naphthyridine analogues as inhibitors of Fibroblast Growth Factor Receptor (FGFR), docking simulations showed that the scaffold occupies the active site, forming key interactions with residues in the hinge region, the catalytic loop, and the DFG motif. researchgate.net One study identified hydrogen bonds with Glu520 and Met524 in the hinge region and an interaction with Asp630 of the DFG motif as critical for binding stability. researchgate.net Similarly, docking of 1H-imidazo[4,5-h] ijpsonline.comnih.gov-naphthyridin-2(3H)-ones into the c-Met kinase active site has been used to rationalize their inhibitory activity. researchgate.net

Structure-based drug design efforts for other kinases have also leveraged this scaffold. The discovery of potent AXL inhibitors based on a 1,6-naphthyridin-4-one core utilized docking to guide scaffold hopping and structural optimization, leading to compounds with nanomolar potency. nih.govresearchgate.net In the context of mTOR inhibitors, molecular docking was employed to explore the conformations of benzo[h] ijpsonline.comnih.govnaphthyridin-2(1H)-one analogues, helping to understand how electrostatic, hydrophobic, and hydrogen bond donor fields influence biological activity. ijpsonline.com

The analysis of protein-ligand interactions extends beyond identifying hydrogen bonds. It often includes mapping hydrophobic contacts, π-stacking, cation-π interactions, and salt bridges, which collectively contribute to the binding affinity. nih.gov For example, in the development of dual inhibitors for Fibroblast Growth Factor Receptor-1 (FGFR-1) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), the 3-(3,5-dimethoxyphenyl) substituent on the 1,6-naphthyridine core was found to be highly effective, a finding that can be rationalized by its fit and interactions within the hydrophobic pockets of the kinase active sites. acs.org

The following table summarizes key findings from molecular docking studies of various 1,6-naphthyridine derivatives.

Table 1: Molecular Docking and Protein-Ligand Interactions of 1,6-Naphthyridine Derivatives

| Derivative/Scaffold | Protein Target | Key Interacting Residues | Interaction Type | Source |

|---|---|---|---|---|

| 1,6-Naphthyridine Analogues | FGFR4 | Glu520, Met524, Asp630 | Hydrogen Bonds, Interaction with DFG motif | researchgate.net |

| Benzo[h] ijpsonline.comnih.govnaphthyridin-2(1H)-one Analogues | mTOR | Not specified | Analysis of electrostatic, hydrophobic, and hydrogen bond donor fields | ijpsonline.com |

| 1,6-Naphthyridin-4-one Derivatives | AXL Kinase | Not specified | Guided scaffold hopping and optimization for potent inhibition (IC50 = 3.2 nM for compound 13c) | nih.govresearchgate.net |

| 1H-Imidazo[4,5-h] ijpsonline.comnih.gov-naphthyridin-2(3H)-ones | c-Met Kinase | Not specified | Docking studies performed to explain SAR | researchgate.net |

| 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridin-2-amines | FGFR-1, VEGFR-2 | Not specified | Rationalized high potency of the 3-(3,5-dimethoxyphenyl) substituent | acs.org |

Cheminformatics and Data Analysis for Compound Libraries

Cheminformatics provides a suite of computational tools to efficiently analyze large collections of chemical compounds, known as compound libraries. chimia.ch For derivatives of the this compound scaffold, these methods are essential for navigating the chemical space, understanding SAR on a larger scale, and designing focused libraries for hit identification and lead optimization. evotec.com A key application of cheminformatics in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models.

QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net For 1,6-naphthyridine derivatives, both 2D and 3D-QSAR studies have been successfully applied. These models help to identify the key physicochemical and structural features that govern the potency of these compounds against various biological targets.

For example, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been performed on 1,6-naphthyridine analogues as inhibitors of VEGFR-2 and FGFR. researchgate.netjapsonline.com These studies generate 3D contour maps that visualize regions around the scaffold where modifications to steric, electrostatic, hydrophobic, donor, and acceptor properties would likely enhance or diminish activity. A CoMSIA model for VEGFR-2 inhibitors yielded a cross-validation coefficient (q²) of 0.689 and a predictive correlation coefficient (r²pred) of 0.697, indicating good predictive power. japsonline.com Another study on benzo[h] ijpsonline.comnih.govnaphthyridin-2(1H)-one analogues as mTOR inhibitors also produced predictive CoMFA and CoMSIA models (q² = 0.607 and 0.703, respectively), highlighting the crucial effects of electrostatic, hydrophobic, and hydrogen bond donor fields on biological activity. ijpsonline.com

Beyond QSAR, cheminformatics aids in the design and analysis of compound libraries based on the 1,6-naphthyridine scaffold. acs.orgmdpi.com This involves:

Diversity Analysis: Ensuring a broad coverage of chemical space to increase the probability of finding novel hits. evotec.com

Scaffold Hopping: Identifying novel core structures, such as the 1,6-naphthyridine ring system, that can mimic the activity of known ligands while offering improved properties. researchgate.net

Library Curation: Filtering compound collections to remove molecules with undesirable properties (e.g., poor solubility, high reactivity) and to focus on drug-like chemical space. evotec.comacs.org

The insights gained from these analyses guide the synthesis of new derivatives with a higher probability of success, thereby accelerating the drug discovery process.

The table below summarizes the results from various QSAR studies on 1,6-naphthyridine derivatives.

Table 2: Cheminformatics and QSAR Studies of 1,6-Naphthyridine Derivatives

| Derivative/Scaffold | Target | Method | Key Statistical Parameters | Key Findings/Descriptor Importance | Source |

|---|---|---|---|---|---|

| 1,6-Naphthyridine & Pyridopyrimidine Analogues | VEGFR-2 | 3D-QSAR (CoMFA/CoMSIA) | CoMSIA: q²=0.689, r²=0.985, r²pred=0.697 | Contour maps used to guide design of new analogues. | japsonline.com |

| Benzo[h] ijpsonline.comnih.govnaphthyridin-2(1H)-one Analogues | mTOR | 3D-QSAR (CoMFA/CoMSIA) | CoMSIA: q²=0.703, r²=0.935 | Electrostatic, hydrophobic, and hydrogen bond donor fields are crucial for activity. | ijpsonline.com |

| 1,6-Naphthyridines & Pyridopyrimidines | FGFR | 3D-QSAR (CoMFA/CoMSIA) | CoMSIA: q²=0.667, r²=0.975, r²pred=0.68 | Contour maps used to design novel analogues. | researchgate.net |

| Naphthyridine Derivatives | HIV-1 Integrase | 2D-QSAR | Consensus GAPLS-MLR: R²test=0.775 | Polarizability, electronegativity, and aromatic nitrogens are important for activity. | researchgate.net |

Biological and Medicinal Chemistry Research on 1,6 Naphthyridin 4 Amine Derivatives

General Biological Activities of Naphthyridine Scaffold

Naphthyridines, including the 1,6-isomer, are recognized for their diverse pharmacological properties. researchgate.net Naturally occurring naphthyridine alkaloids, isolated primarily from marine organisms and terrestrial plants, have demonstrated multiple activities, including anti-infectious, anticancer, neurological, and psychotropic effects. mdpi.comnih.gov They have also been shown to affect the cardiovascular system and immune response. mdpi.comnih.gov Synthetic derivatives have expanded this range of activities to include anti-inflammatory, analgesic, anti-osteoporotic, anti-allergic, and anticonvulsant properties, among others. researchgate.netnih.gov The broad spectrum of biological activities establishes the naphthyridine framework as a potent scaffold in therapeutic and medicinal research. nih.gov A notable example is aaptamine, a 1,6-naphthyridine (B1220473) alkaloid from marine sponges, which has been extensively researched for its anticancer properties. mdpi.com

Anticancer Research and Antitumor Activity

Derivatives of 1,6-naphthyridine are a significant focus of anticancer research due to their potential to inhibit tumor growth and proliferation. uniba.itresearchgate.net Research has shown that specific substitutions on the 1,6-naphthyridine core can lead to potent antitumor agents. uniba.itresearchgate.net For instance, benzo[b] acs.orgnih.govnaphthyridine derivatives have shown both antiproliferative and cytotoxic activities against various cancer cell lines. uniba.it Some of these compounds have demonstrated curative in vivo activity in certain tumor models. acs.org

A key mechanism through which 1,6-naphthyridine derivatives exert their anticancer effects is the inhibition of various protein kinases that are crucial for cancer cell signaling and survival.

c-Met: Several studies have identified 1,6-naphthyridine derivatives as promising inhibitors of the c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer. rsc.orgnih.govmdpi.com For example, 1H-imidazo[4,5-h] acs.orgnih.govnaphthyridin-2(3H)-one was identified as a new class of c-Met kinase inhibitor, with compound 2t showing an IC₅₀ of 2.6 μM. rsc.org Another study designed 1,6-naphthyridine derivatives based on the known c-Met inhibitor MK-2461, with compounds 26b and 26c showing the best enzymatic and cytotoxic activities. nih.gov

PDK1: While direct inhibition of PDK1 by 1,6-naphthyridin-4-amine derivatives is less documented, the broader naphthyridine class has shown activity against related pathways. For instance, the inhibition of Akt, which is downstream of PDK1, is a known mechanism. nih.govmedsci.org

CDK8/19: A designed scaffold-hop from a 3,4,5-trisubstituted pyridine (B92270) led to the discovery of 2,8-disubstituted-1,6-naphthyridines as potent dual inhibitors of Cyclin-Dependent Kinase 8 (CDK8) and CDK19. nih.govacs.orgresearchgate.net These kinases are part of the Mediator complex involved in transcription regulation. Optimized compounds from this series demonstrated sustained inhibition of a biomarker for CDK8 activity in a colorectal carcinoma xenograft model. nih.govacs.org

FGFR-1 and VEGFR-2: 7-Substituted 3-aryl-1,6-naphthyridine-2,7-diamines and related 2-ureas have been developed as dual inhibitors of Fibroblast Growth Factor Receptor-1 (FGFR-1) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). acs.orgnih.gov The 3-(3,5-dimethoxyphenyl) derivatives, in particular, were found to be low nanomolar inhibitors of both kinases and were highly selective over other kinases like PDGFR and c-Src. acs.orgnih.gov

Akt2: A series of mdpi.comacs.orgnih.govtriazolo[3,4-f] acs.orgnih.govnaphthyridines have been developed as allosteric dual inhibitors of Akt1 and Akt2. nih.gov The introduction of the naphthyridine ring into a tricyclic structure significantly improved Akt2 inhibition and cellular activity. nih.govresearchgate.net The representative compound 13 from this series showed potent inhibitory activity against Akt1 and 2 in vivo. nih.gov

Table 1: 1,6-Naphthyridine Derivatives as Kinase Inhibitors

Derivatives of 1,6-naphthyridine have demonstrated significant anti-proliferative and cytotoxic effects across a range of cancer cell lines.

For instance, 4-N-[2-(dimethylamino)ethyl]carboxamides of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b] acs.orgnih.govnaphthyridines were tested against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. acs.orgacs.org Many of these compounds were found to be potent cytotoxins, with some exhibiting IC₅₀ values below 10 nM. acs.orgacs.org

In another study, novel 1,5- and 1,6-naphthyridine derivatives were tested for their in vitro anti-tumor activities against Hela and A549 cell lines, with the 1,6-naphthyridine scaffold showing more promise. nih.gov Specifically, compounds 26b and 26c displayed the best cytotoxic activities. nih.gov

The natural 1,6-naphthyridine alkaloid, aaptamine, has shown notable cytotoxic effects against H1299 and A549 non-small cell lung cancer, HeLa cervical cancer, and CEM-SS T-lymphoblastic leukemia cell lines, with IC₅₀ values ranging from 10.47 to 15.03 μg/mL. mdpi.com

Table 2: Cytotoxic Activity of 1,6-Naphthyridine Derivatives

The anticancer mechanisms of this compound derivatives are multifaceted. A primary mechanism is the inhibition of protein kinases, as detailed in section 6.2.1. For example, the cytotoxic activity of the 1,6-naphthyridine derivative 26c was suggested to be at least partially due to the suppression of c-Met kinase phosphorylation. nih.gov

Another identified mechanism is the inhibition of topoisomerase I. Dibenzo[c,h] acs.orgnih.govnaphthyridines, created by replacing the five-membered C-ring of indenoisoquinoline topoisomerase I inhibitors with a six-membered nitrogen heterocyclic ring, have shown potent antitumor activities in several cancer cell lines. acs.org

Furthermore, the inhibition of WNT signaling has been observed with 2,8-disubstituted-1,6-naphthyridines that are dual CDK8/19 inhibitors. acs.orgresearchgate.net

Anti-proliferative and Cytotoxic Effects on Cancer Cell Lines

Antimicrobial and Antibacterial Activities

The naphthyridine scaffold, including the 1,6-isomer, is a known pharmacophore in compounds with antimicrobial and antibacterial properties. uniba.itresearchgate.net Natural products containing the benzo[b] acs.orgnih.govnaphthyridine scaffold, such as aaptamine, have been reported to possess antibacterial activity. uniba.it Synthetic derivatives have also been evaluated for their antimicrobial potential. For example, newly synthesized pyrano and furano naphthyridine derivatives were tested in vitro for their antimicrobial activities. ekb.eg

Antiviral Activities (e.g., HIV-1 Integrase, HCMV, HSV-1)

Derivatives of 1,6-naphthyridine have been investigated for their antiviral properties against a range of viruses.

HIV-1 Integrase: Although the provided information focuses more on 1,5-naphthyridine (B1222797) derivatives as HIV-1 integrase inhibitors, the broader naphthyridine class is recognized for this activity. acs.org

HCMV and HSV-1: A series of 1,6-naphthyridine analogues have demonstrated potent activity against human cytomegalovirus (HCMV). nih.govresearchgate.net One derivative, compound A1 , was found to be 39- to 223-fold more potent than ganciclovir (B1264) against HCMV strains AD 169 and Towne. nih.govresearchgate.net These compounds were also active against ganciclovir-resistant HCMV strains, suggesting a novel mechanism of action. nih.gov The antiviral activity was shown to affect both early and late stages of virus replication. nih.gov These compounds were also active against herpes simplex virus type 2 (HSV-2). researchgate.net

Table 3: Antiviral Activity of 1,6-Naphthyridine Derivatives

Potential in Neurological Disorders (e.g., MAO Inhibition, Neurotoxicity)

Derivatives of naphthyridine have emerged as a promising area of research for the treatment of neurological disorders, including those involving monoamine oxidase (MAO) inhibition and neurotoxicity. google.comnih.gov MAO inhibitors are known to be effective in treating conditions like Parkinson's disease and depression by increasing the levels of monoamine neurotransmitters in the brain. google.com

Research into benzo[b] nih.govresearchgate.netnaphthyridine derivatives has identified them as potential scaffolds for MAO inhibitors. nih.gov Specifically, certain 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govresearchgate.netnaphthyridines have been synthesized and shown to be potent MAO-B inhibitors in the low micromolar range. researchgate.net For example, the 1-(2-(4-fluorophenyl)ethynyl) analog (5g) displayed an IC50 of 1.35 μM, which is comparable to the well-known MAO-B inhibitor pargyline. researchgate.net The inhibition of MAO-B is a key therapeutic strategy in managing neurodegenerative diseases like Alzheimer's and Parkinson's, as increased MAO-B activity is associated with oxidative damage and neuronal cell death. google.com

Furthermore, 1,8-naphthyridine (B1210474) derivatives have been investigated for their neuroprotective effects. researchgate.net One study synthesized derivatives related to ITH4012, a known neuroprotective compound, and found that they exhibited better inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) than many previously developed tacrine (B349632) derivatives. researchgate.net Compound 14 from this series, ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b] nih.govbohrium.comnaphthyridine-3-carboxylate, demonstrated a particularly interesting neuroprotective profile in SH-SY5Y neuroblastoma cells against various stressors, including rotenone/oligomycin A, okadaic acid, and amyloid-beta peptide. researchgate.net This compound was also found to prevent the inhibition of protein phosphatase 2A (PP2A), an enzyme involved in tau dephosphorylation, and showed neuroprotection against oxygen and glucose deprivation-induced neurotoxicity in hippocampal slices. researchgate.net These findings suggest that such compounds could be valuable for further investigation in the context of Alzheimer's disease. researchgate.net

Table 2: MAO Inhibition by Benzo[b] nih.govresearchgate.netnaphthyridine Derivatives

| Compound | Target | IC50 (μM) | Reference |